4-arsoroso-N-benzylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Arsoroso-N-benzylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an arsenic atom in its structure, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-arsoroso-N-benzylbenzamide typically involves the condensation of benzoic acid derivatives with benzylamines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and low reaction times.
Industrial Production Methods: Industrial production of benzamide derivatives, including this compound, often employs oxidative amidation of aldehydes with primary aromatic and aliphatic amines. This process is catalyzed by copper-metal organic frameworks (Cu-MOF) and utilizes oxidants like N-chlorosuccinimide and aqueous tert-butyl hydroperoxide . This method is operationally straightforward and provides good yields under mild conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Arsoroso-N-benzylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: N-arylation of aminobenzamides via copper-catalyzed Chan–Evans–Lam reactions with aryl boronic acids.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Copper catalysts and aryl boronic acids under open-flask conditions.
Major Products:
Oxidation: Formation of oxidized benzamide derivatives.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of N-arylated benzamide derivatives.
Scientific Research Applications
4-Arsoroso-N-benzylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-arsoroso-N-benzylbenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- N-phenethylbenzamide: Similar structure but lacks the arsenic atom.
- N-benzyloxybenzamide: Contains an additional oxygen atom in the benzyl group .
Properties
CAS No. |
5425-36-5 |
---|---|
Molecular Formula |
C14H12AsNO2 |
Molecular Weight |
301.17 g/mol |
IUPAC Name |
4-arsoroso-N-benzylbenzamide |
InChI |
InChI=1S/C14H12AsNO2/c17-14(12-6-8-13(15-18)9-7-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) |
InChI Key |
YROWKVAALJFIBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)[As]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.